molecular formula C14H15BrN4O B6521106 1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798519-55-7

1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No. B6521106
CAS RN: 1798519-55-7
M. Wt: 335.20 g/mol
InChI Key: ZYBCEXIHUJBJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (BBTTP) is a synthetic compound with a variety of applications in scientific research. It is a heterocyclic compound with a fused ring structure, consisting of one piperidine ring and one 1H-1,2,3-triazole ring. BBTTP has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It has been shown to have a wide range of biochemical and physiological effects, and its unique properties make it a useful tool for laboratory experiments.

Scientific Research Applications

1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of novel compounds for drug development, as well as in the study of biochemical pathways and enzymatic processes.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is not well understood. It is believed to interact with a variety of cellular proteins and enzymes, resulting in a range of biochemical and physiological effects. It is thought to interact with proteins involved in the regulation of gene expression, as well as proteins involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the expression of a variety of genes, including those involved in the regulation of inflammation, apoptosis, and cell proliferation. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of fatty acids and cholesterol.

Advantages and Limitations for Lab Experiments

The use of 1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in laboratory experiments has a number of advantages. It is a relatively low-cost compound, and it is easy to synthesize in a variety of ways. It is also a versatile compound, with a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is not always possible to obtain a pure sample of this compound, and it can be difficult to separate from its byproducts. Additionally, its mechanism of action is not well understood, making it difficult to predict its effects in certain experiments.

Future Directions

The use of 1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in scientific research is still in its early stages, and there are a number of potential future directions. It could be used in the development of novel drugs, as well as in the study of biochemical pathways and enzymatic processes. It could also be used to study the effects of environmental toxins on cellular processes and the development of resistance to drugs. Additionally, it could be used to study the effects of changes in gene expression on cellular processes, and to develop novel compounds for use in drug development.

Synthesis Methods

1-(3-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be synthesized in a number of ways. One method involves the reaction of 3-bromobenzoyl chloride with 1H-1,2,3-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of the desired compound and byproducts, which can be separated by column chromatography. Another method involves the reaction of 1H-1,2,3-triazole with 3-bromobenzoyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction also produces a mixture of the desired compound and byproducts, which can be separated by column chromatography.

properties

IUPAC Name

(3-bromophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-12-3-1-2-11(10-12)14(20)18-7-4-13(5-8-18)19-9-6-16-17-19/h1-3,6,9-10,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCEXIHUJBJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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